(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Overview
Description
(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . The presence of the imidazo[2,1-b]thiazole core, combined with the fluorophenyl and ethylpiperazinyl groups, contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with 2-bromoacetylthiazole to form the intermediate 2-(4-fluorophenyl)thiazole . This intermediate is then reacted with ethylpiperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antiproliferative and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar antiproliferative activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is unique due to the presence of the ethylpiperazinyl group, which enhances its solubility and bioavailability . This structural feature distinguishes it from other imidazo[2,1-b]thiazole derivatives and contributes to its specific biological activities .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-2-21-7-9-22(10-8-21)17(24)16-12-25-18-20-15(11-23(16)18)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALAPDBBCPWCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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